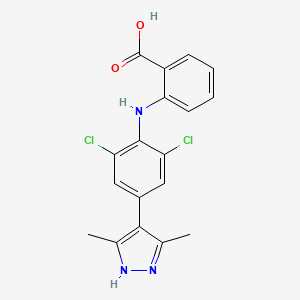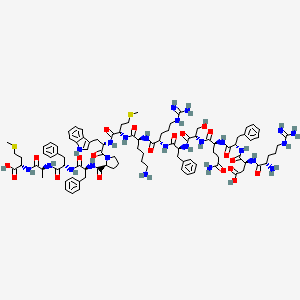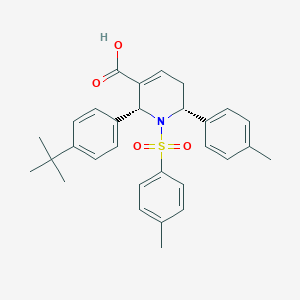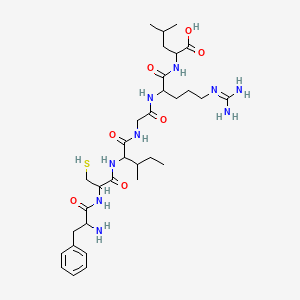
Orniplabin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orniplabin, also known as SMTP-7, is a low-molecular-weight compound derived from the fungus Stachybotrys microspora. It is known for its ability to enhance plasminogen-fibrin binding, urokinase-catalyzed activation of plasminogen, and urokinase and plasminogen-mediated fibrin degradation. This compound exhibits potential thrombolytic and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orniplabin is synthesized through a series of chemical reactions involving the modification of triprenyl phenol compounds. The synthesis typically involves the following steps:
Isolation of Triprenyl Phenol: The initial step involves the isolation of triprenyl phenol from the fungal culture of Stachybotrys microspora.
Chemical Modification: The isolated triprenyl phenol undergoes chemical modifications to enhance its plasminogen-fibrin binding and activation properties
Purification: The modified compound is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Stachybotrys microspora followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of triprenyl phenol, which is then chemically modified and purified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Orniplabin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Orniplabin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying plasminogen activation and fibrin degradation mechanisms.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, including inflammation and oxidative stress.
Medicine: this compound shows potential as a therapeutic agent for treating thrombotic disorders and inflammatory diseases. Its ability to enhance plasminogen activation makes it a promising candidate for thrombolytic therapy.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting thrombotic and inflammatory conditions
Wirkmechanismus
Orniplabin exerts its effects by modulating the plasminogen-plasmin system. It enhances the binding of plasminogen to fibrin and promotes its activation by urokinase. This leads to increased plasmin formation, which degrades fibrin and dissolves blood clots. This compound also exhibits anti-inflammatory effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Staplabin: Another triprenyl phenol compound with similar plasminogen activation properties.
SMTP-3: A congener of Orniplabin with distinct structural properties and biological activities.
SMTP-4: Another analog with enhanced plasminogen activation and fibrin degradation properties.
Comparison: this compound is unique among its congeners due to its superior plasminogen modulation and thrombolytic effects. It is five to ten times more potent than staplabin in enhancing plasminogen-fibrin binding and activation. This compound also exhibits a broader therapeutic window and reduced risk of hemorrhagic complications compared to other similar compounds .
Eigenschaften
Molekularformel |
C51H68N2O10 |
|---|---|
Molekulargewicht |
869.1 g/mol |
IUPAC-Name |
(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |
InChI-Schlüssel |
CRNDCHORWGDFGR-PXTWCNKMSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)


![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)
